1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(7-13(2)12-8)17(14,15)11-6-9-4-3-5-16-9/h7,9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNNXIJOIRMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-diketone to form the pyrazole ring, followed by sulfonation and subsequent substitution reactions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
1.1 Acid-Base Reactions
The sulfonamide (-SO₂NH-) group acts as a weak acid (), enabling deprotonation under basic conditions:
Deprotonation enhances nucleophilicity at the nitrogen, facilitating subsequent alkylation or acylation .
1.2 Nucleophilic Substitution
The oxolane-methyl substituent undergoes displacement with primary/secondary amines under mild conditions :
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzylamine | DCM, DIPEA, 25°C, 16h | 68% | |
| Cyclohexylamine | DCM, DIPEA, 25°C, 16h | 71% | |
| 2-Phenylethylamine | DCM, DIPEA, 25°C, 16h | 65% |
Reaction efficiency depends on amine steric bulk and electronic properties .
Pyrazole Ring Modifications
2.1 Electrophilic Substitution
The 1,3-dimethylpyrazole ring directs electrophiles to the C-5 position due to methyl group electron-donating effects:
Nitration proceeds at 0–5°C with 72% regioselectivity for the 5-nitro derivative.
2.2 Coordination Chemistry
The pyrazole nitrogen acts as a Lewis base, forming complexes with transition metals:
Stoichiometry and geometry depend on metal ion size and solvent polarity.
Oxolane Moiety Transformations
3.1 Ring-Opening Reactions
The tetrahydrofuran-derived group undergoes acid-catalyzed cleavage:
Reaction proceeds via oxonium ion intermediate at 60°C.
3.2 Oxidation
Controlled oxidation with RuO₄ selectively converts the oxolane methylene to a carbonyl group:
Multi-Step Reaction Pathways
4.1 Tandem Deprotonation-Alkylation
Sequential treatment with LDA and alkyl halides functionalizes both sulfonamide and pyrazole sites :
4.2 Photochemical Reactions
UV irradiation ( nm) induces C-S bond cleavage in sulfonamide:
Stability Under Reactive Conditions
| Condition | Observation | Degradation (%) | Reference |
|---|---|---|---|
| 1M HCl, 25°C, 24h | Oxolane ring hydrolysis | 42% | |
| 1M NaOH, 25°C, 24h | Sulfonamide saponification | 87% | |
| H₂O₂ (30%), 60°C | Pyrazole ring oxidation to COOH | 68% |
This compound's reactivity profile enables its use as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Experimental data confirm that reaction outcomes are highly dependent on protecting group strategy and sequence of transformations.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide exhibits significant antimicrobial properties. Its structure allows it to interact effectively with bacterial enzymes, inhibiting their growth.
Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant bacterial strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | E. coli |
| Control Antibiotic | 32 | E. coli |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study Example:
In vitro studies reported in Pharmacology Research showed that the compound reduced tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures by up to 50% compared to untreated controls .
| Cytokine Level (pg/mL) | Control Group | Treated Group |
|---|---|---|
| TNF-α | 200 | 100 |
Pesticide Development
This compound's sulfonamide group contributes to its potential as a pesticide. Research indicates that it can act as an effective insecticide against common agricultural pests.
Case Study Example:
Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70% compared to untreated plots, showcasing its efficacy as an eco-friendly pest control agent .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions . These interactions can inhibit the activity of target enzymes or modulate receptor signaling pathways .
Comparison with Similar Compounds
Key Insights :
- The oxolane group in the target compound likely enhances water solubility compared to hydrophobic analogs like naphthalene derivatives .
- Substitution at the pyrazole N1 position (methyl vs. isopropyl or phenyl) modulates metabolic stability and target affinity .
Sulfonamide Derivatives with Heterocyclic Modifications
Sulfonamides paired with other heterocycles exhibit distinct reactivity and applications:
| Compound | Heterocycle | Functional Groups | Applications |
|---|---|---|---|
| Target Compound | Pyrazole | Oxolane, methyl | Research candidate (anticancer/anti-inflammatory) |
| N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide | Imidazole | Methanesulfonyl, isopropyl | Therapeutic applications (undisclosed) |
| 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide | Pyrazole + pyrimidine | Piperidine, oxane | Kinase inhibition (predicted) |
Key Insights :
- Imidazole-containing sulfonamides (e.g., ) often target enzyme active sites due to imidazole’s metal-coordinating ability, unlike pyrazole derivatives .
Oxolane-Containing Analogs
The oxolan-2-ylmethyl group is a critical structural feature. Comparisons include:
| Compound | Core Structure | Oxolane Role | Bioactivity |
|---|---|---|---|
| Target Compound | Pyrazole-sulfonamide | Solubility enhancer | Undisclosed (research phase) |
| [(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine | Pyrazole-amine | Direct bioactivity | Anti-inflammatory (predicted) |
| 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide | Pyrimidine-piperidine | Pharmacophore component | Kinase inhibition |
Key Insights :
- Oxolane’s ether oxygen may participate in hydrogen bonding, improving target binding .
- In amine derivatives (), oxolane directly contributes to bioactivity, unlike its role as a solubilizing agent in the target compound .
Comparative Reactivity :
- Unlike dichloropyrazole sulfonamides (), the target compound’s methyl and oxolane groups reduce electrophilicity, favoring hydrolytic stability .
- The absence of electron-withdrawing groups (e.g., nitro in ) limits participation in nucleophilic aromatic substitution .
Biological Activity
1,3-Dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and case studies demonstrating its efficacy in various applications.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The compound can be synthesized through the reaction of 1H-pyrazole-4-sulfonamide with oxolane derivatives under specific conditions that favor the formation of the desired sulfonamide linkage. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
Biological Activity
The biological activity of this compound is extensive, with research indicating its potential as an antiproliferative agent , antimicrobial , and anti-inflammatory compound.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of multiple pyrazole-4-sulfonamide derivatives and evaluated their activity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that some derivatives showed promising IC50 values, suggesting effective inhibition of cell proliferation without notable cytotoxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains and fungi. Its mechanism typically involves inhibition of key enzymes or disruption of cell wall synthesis in microorganisms .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory pathways. The sulfonamide group in these compounds is believed to play a crucial role in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Activity
A study involving a series of synthesized pyrazole sulfonamides highlighted that compound MR-S1-13 exhibited the highest antiproliferative activity against human cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated a dose-dependent inhibition of growth, indicating its potential use as an antimicrobial agent in clinical settings .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|
| Antiproliferative | 6.43 | HT-29 |
| Antiproliferative | 9.83 | PC-3 |
| Antimicrobial | 12.5 | Staphylococcus aureus |
| Antifungal | 15.0 | Candida albicans |
Q & A
Basic: What are the common synthetic routes for preparing 1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Condensation : Reacting 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with (oxolan-2-yl)methylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions. A base like K₂CO₃ is often used to neutralize HCl byproducts .
Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product.
Characterization : Confirmation via ¹H/¹³C NMR, IR (to verify sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and HPLC for purity assessment.
Key Considerations : Control reaction temperature (room temperature to 50°C) to avoid side reactions like over-sulfonation .
Advanced: How can researchers optimize reaction yields for introducing the oxolane moiety during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency between the sulfonyl chloride and oxolane-derived amine .
- Solvent Effects : Test solvents with varying polarity (e.g., THF vs. DMF) to balance reaction rate and byproduct formation.
- Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Data Contradictions : Some studies report reduced yields in DMF due to sulfonamide hydrolysis; this can be mitigated by using shorter reaction times (<6 hours) .
Basic: What analytical techniques are critical for structural confirmation of this sulfonamide?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : ¹H NMR to confirm methyl groups (δ ~2.5–3.0 ppm) and oxolane protons (δ ~3.5–4.5 ppm). ¹³C NMR identifies sulfonamide carbonyls (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in the solid state .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Screen crystalline forms via DSC/TGA to identify metastable phases with higher solubility.
- pH-Dependent Solubility : Perform potentiometric titrations to determine pKa values and assess ionization states in different media.
- Controlled Experiments : Use standardized protocols (e.g., shake-flask method) under consistent temperature (25°C) and ionic strength .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion.
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
- Solubility-Permeability Balance : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified oxolane substituents (e.g., replacing methyl with cyclopropyl) to probe steric/electronic effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with MD simulations to assess stability.
- Bioisosteric Replacement : Replace the pyrazole ring with triazoles or imidazoles and compare activity profiles .
Advanced: What mechanistic pathways explain the reactivity of the sulfonamide group in nucleophilic substitutions?
Methodological Answer:
The sulfonamide’s electrophilic sulfur atom undergoes:
- Oxidation : With H₂O₂/KMnO₄ to form sulfonic acids (confirmed via IR loss of S=O stretches) .
- Nucleophilic Attack : At the sulfur center by amines or alkoxides, forming sulfonamides or sulfonate esters. Kinetic studies (e.g., using LC-MS) can track intermediate formation.
- pH Sensitivity : Reactivity increases in basic conditions due to deprotonation of the sulfonamide nitrogen, enhancing leaving-group ability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
